molecular formula C10H13BrN6O4 B12753381 Fdc8UD2Q8J CAS No. 908143-12-4

Fdc8UD2Q8J

Cat. No.: B12753381
CAS No.: 908143-12-4
M. Wt: 361.15 g/mol
InChI Key: HDPFPHROIYIPQX-UBBGWMJQSA-N
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Description

The compound 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine (Fdc8UD2Q8J) is a heterocyclic compound with significant biomedical applications. It is a derivative of pyrazolo[3,4-d]pyrimidine, which is known for its diverse biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine typically involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by glycosylation with a ribofuranosyl donor. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a Lewis acid catalyst to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and glycosylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It targets enzymes involved in nucleotide metabolism, leading to the disruption of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent. The compound also induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • 7-Amino-3-β-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine
  • 4-Methoxy-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine is unique due to its bromine substituent, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .

Properties

CAS No.

908143-12-4

Molecular Formula

C10H13BrN6O4

Molecular Weight

361.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4,6-diamino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13BrN6O4/c11-6-3-7(12)14-10(13)15-8(3)17(16-6)9-5(20)4(19)2(1-18)21-9/h2,4-5,9,18-20H,1H2,(H4,12,13,14,15)/t2-,4-,5-,9-/m1/s1

InChI Key

HDPFPHROIYIPQX-UBBGWMJQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O

Origin of Product

United States

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